3,5-Pyrazolidinedione, 4-ethyl-1,4-bis(4-nitrobenzoyl)-2-phenyl-
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Overview
Description
3,5-Pyrazolidinedione, 4-ethyl-1,4-bis(4-nitrobenzoyl)-2-phenyl- is a complex organic compound with a unique structure that includes a pyrazolidinedione core, ethyl, nitrobenzoyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyrazolidinedione, 4-ethyl-1,4-bis(4-nitrobenzoyl)-2-phenyl- typically involves multi-step organic reactions. The starting materials often include pyrazolidinedione derivatives, which undergo various substitution reactions to introduce the ethyl, nitrobenzoyl, and phenyl groups. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Pyrazolidinedione, 4-ethyl-1,4-bis(4-nitrobenzoyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form different functional groups.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The phenyl and ethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while oxidation can lead to the formation of nitroso or other oxidized derivatives.
Scientific Research Applications
3,5-Pyrazolidinedione, 4-ethyl-1,4-bis(4-nitrobenzoyl)-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Pyrazolidinedione, 4-ethyl-1,4-bis(4-nitrobenzoyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The nitrobenzoyl groups may interact with enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Pyrazolidinedione, 4-ethyl-1-phenyl-
- 3,5-Pyrazolidinedione, 4-ethyl-1,4-dimethyl-
Uniqueness
3,5-Pyrazolidinedione, 4-ethyl-1,4-bis(4-nitrobenzoyl)-2-phenyl- is unique due to the presence of both nitrobenzoyl and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62188-99-2 |
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Molecular Formula |
C25H18N4O8 |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
4-ethyl-1,4-bis(4-nitrobenzoyl)-2-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H18N4O8/c1-2-25(21(30)16-8-12-19(13-9-16)28(34)35)23(32)26(18-6-4-3-5-7-18)27(24(25)33)22(31)17-10-14-20(15-11-17)29(36)37/h3-15H,2H2,1H3 |
InChI Key |
RUOHIKKXIUGPHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(N(C1=O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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